molecular formula C16H14O B2437754 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene CAS No. 1260890-36-5

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

Cat. No.: B2437754
CAS No.: 1260890-36-5
M. Wt: 222.287
InChI Key: MLHBYMDDIKLGPL-UHFFFAOYSA-N
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Description

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene is an organic compound that features an ethynyl group attached to a benzene ring, which is further substituted with a 4-methylbenzyl group

Scientific Research Applications

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the ethynyl group and the benzene ring . The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene involves its interaction with molecular targets through its ethynyl and benzyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-1-(4-methylphenyl)oxy-benzene
  • 3-Ethynyl-1-(4-methylphenyl)oxy-toluene
  • 3-Ethynyl-1-(4-methylphenyl)oxy-xylene

Uniqueness

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene is unique due to the presence of both an ethynyl group and a 4-methylbenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-ethynyl-3-[(4-methylphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-14-5-4-6-16(11-14)17-12-15-9-7-13(2)8-10-15/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHBYMDDIKLGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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